molecular formula C18H25N5O B12223496 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine

Cat. No.: B12223496
M. Wt: 327.4 g/mol
InChI Key: ROORLBSHFQEQKA-UHFFFAOYSA-N
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Description

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine typically involves multiple steps, including the formation of the pyridazine, pyrrolidine, and pyrimidine rings, followed by their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield fully saturated compounds.

Scientific Research Applications

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-methylpyrimidine is unique due to its combination of three different heterocyclic rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

3-tert-butyl-6-[[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C18H25N5O/c1-13-9-16(20-12-19-13)23-8-7-14(10-23)11-24-17-6-5-15(21-22-17)18(2,3)4/h5-6,9,12,14H,7-8,10-11H2,1-4H3

InChI Key

ROORLBSHFQEQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C

Origin of Product

United States

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